molecular formula C28H28ClN3O5S B11682715 (2Z)-N-(2-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide

(2Z)-N-(2-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide

Cat. No.: B11682715
M. Wt: 554.1 g/mol
InChI Key: HWQBOWAIKUHWKC-UHFFFAOYSA-N
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Description

(2Z)-N-(2-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide: is a complex organic compound with potential applications in various scientific fields. This compound features a thiazinane ring, which is a six-membered ring containing both sulfur and nitrogen atoms. The presence of multiple aromatic rings and functional groups suggests that this compound could have interesting chemical properties and biological activities.

Preparation Methods

The synthesis of (2Z)-N-(2-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the thiazinane ring: This can be achieved through a cyclization reaction involving a suitable precursor containing sulfur and nitrogen atoms.

    Introduction of aromatic groups: Aromatic substitution reactions can be used to introduce the 2-chlorophenyl, 3,4-dimethoxyphenyl, and 4-methoxyphenyl groups into the thiazinane ring.

    Formation of the imino group: This step involves the reaction of an amine with an aldehyde or ketone to form the imino group.

Industrial production methods would likely involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

(2Z)-N-(2-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the imino group to an amine.

Common reagents and conditions for these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(2Z)-N-(2-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features suggest potential biological activity, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2Z)-N-(2-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to enzymes or receptors: The compound may interact with specific enzymes or receptors, inhibiting or activating their functions.

    Modulation of signaling pathways: It could influence cellular signaling pathways, leading to changes in cell behavior.

    Interaction with DNA or RNA: The compound may bind to nucleic acids, affecting gene expression or protein synthesis.

Comparison with Similar Compounds

Similar compounds to (2Z)-N-(2-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide include:

  • 2-phenylethanol (2PE)
  • p-hydroxyphenylethanol (HPE)
  • 4-hydroxybenzaldehyde (HBA)

These compounds share structural similarities, such as aromatic rings and functional groups, but differ in their specific arrangements and properties. The uniqueness of This compound lies in its thiazinane ring and the combination of multiple aromatic groups, which may confer distinct chemical and biological activities.

Properties

Molecular Formula

C28H28ClN3O5S

Molecular Weight

554.1 g/mol

IUPAC Name

N-(2-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C28H28ClN3O5S/c1-35-20-11-9-19(10-12-20)30-28-32(15-14-18-8-13-23(36-2)24(16-18)37-3)26(33)17-25(38-28)27(34)31-22-7-5-4-6-21(22)29/h4-13,16,25H,14-15,17H2,1-3H3,(H,31,34)

InChI Key

HWQBOWAIKUHWKC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)NC3=CC=CC=C3Cl)CCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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